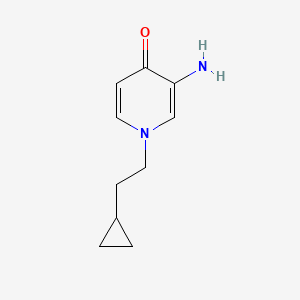
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C10H14N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one typically involves the reaction of cyclopropyl ethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature and pressure.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized pyridone derivatives
- Reduced dihydropyridine analogs
- Substituted amino derivatives
Scientific Research Applications
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-cyclopropylethyl)urea
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
Uniqueness
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is unique due to its specific structural features, such as the presence of a cyclopropyl group and an amino group on the dihydropyridinone ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-1-(2-cyclopropylethyl)pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12(6-4-10(9)13)5-3-8-1-2-8/h4,6-8H,1-3,5,11H2 |
InChI Key |
CYNRTAHSUYHJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
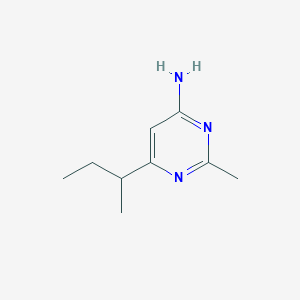
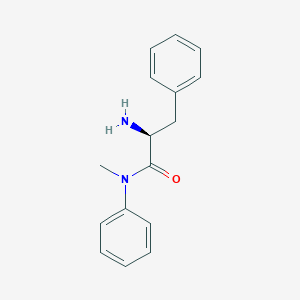
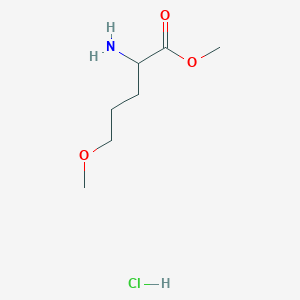
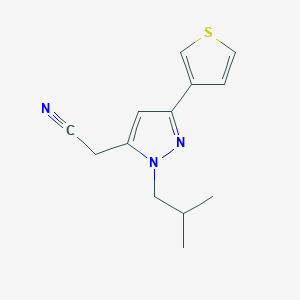
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
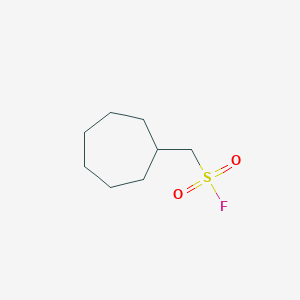



![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)
